molecular formula C11H11F3O B12631846 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene CAS No. 921610-65-3

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B12631846
CAS No.: 921610-65-3
M. Wt: 216.20 g/mol
InChI Key: NGKDNTFGATVACR-UHFFFAOYSA-N
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Description

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a methoxyprop-1-en-1-yl group

Preparation Methods

The synthesis of 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzene and 3-methoxyprop-1-en-1-yl bromide.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and methoxy-substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Methoxyprop-1-en-1-yl)benzene and 1-(3-Methoxyprop-1-en-1-yl)-4-methylbenzene share structural similarities but differ in their substituents.

    Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

921610-65-3

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(3-methoxyprop-1-enyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-15-8-2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,8H2,1H3

InChI Key

NGKDNTFGATVACR-UHFFFAOYSA-N

Canonical SMILES

COCC=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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